molecular formula C24H21ClN4O3 B11271057 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11271057
M. Wt: 448.9 g/mol
InChI Key: QAWROBKJGXLTTP-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a pyrido[3,2-d]pyrimidine derivative featuring a 4-chlorobenzyl group at position 3 and an N-(2,5-dimethylphenyl)acetamide side chain. Key structural attributes include:

  • Molecular formula: C₆H₅ClN₃O (core) + substituents → Estimated total formula: C₂₄H₂₁ClN₄O₃ (calculated).
  • Substituent effects: The 4-chlorobenzyl group enhances lipophilicity and may facilitate hydrophobic interactions in biological targets. The 2,5-dimethylphenyl acetamide introduces steric bulk and moderate electron-donating effects .

Properties

Molecular Formula

C24H21ClN4O3

Molecular Weight

448.9 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C24H21ClN4O3/c1-15-5-6-16(2)19(12-15)27-21(30)14-28-20-4-3-11-26-22(20)23(31)29(24(28)32)13-17-7-9-18(25)10-8-17/h3-12H,13-14H2,1-2H3,(H,27,30)

InChI Key

QAWROBKJGXLTTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient synthesis. The use of catalysts and advanced purification techniques, such as chromatography, can also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Structural Characteristics

The compound features a pyrido[3,2-d]pyrimidine core with a 2,4-dioxo group and several substituents that enhance its biological activity. Its molecular formula is C21H20ClN3O3C_{21}H_{20}ClN_3O_3 with a molecular weight of approximately 403.85 g/mol. The presence of chlorine and dimethylphenyl groups plays a crucial role in modulating its interaction with biological targets.

Anticancer Properties

Preliminary studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Growth : Research has shown that derivatives of pyrido[3,2-d]pyrimidine can inhibit the proliferation of various cancer cell lines. A study demonstrated that such compounds reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes or pathways that are crucial for cancer cell survival and proliferation. For example, some related compounds have been shown to inhibit the activity of topoisomerases or kinases involved in cell cycle regulation.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens:

  • Bacterial Inhibition : Similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Fungal Activity : There is evidence suggesting potential antifungal activity as well, making it a candidate for further exploration in treating fungal infections.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step synthetic routes:

  • Formation of the Pyrido[3,2-d]pyrimidine Core : This step may involve cyclization reactions that form the bicyclic structure characteristic of the compound.
  • Introduction of Substituents : The addition of the 4-chlorobenzyl and N-(2,5-dimethylphenyl) groups is crucial for enhancing biological activity. This may involve electrophilic aromatic substitution or nucleophilic attack strategies.
  • Final Coupling Reactions : The final steps often involve coupling reactions to attach the acetamide functionality, completing the molecular structure.

Case Studies

Several case studies highlight the application and effectiveness of similar compounds:

  • Anticancer Activity : A study published in Cancer Research demonstrated that a related pyrido[3,2-d]pyrimidine derivative inhibited cell proliferation in breast cancer models through apoptosis induction mechanisms.
  • Antimicrobial Effects : In Journal of Antimicrobial Chemotherapy, research indicated that structurally analogous compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum efficacy.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences Potential Implications
Target Compound C₂₄H₂₁ClN₄O₃ ~448.91 (calculated) 3-(4-Chlorobenzyl), N-(2,5-dimethylphenyl) Pyrido[3,2-d]pyrimidine-2,4-dione core High lipophilicity; potential for enhanced membrane permeability
Compound C₂₄H₂₁ClN₄O₅ 480.905 3-(4-Chlorobenzyl), N-(2,5-dimethoxyphenyl) Methoxy groups instead of methyl Increased polarity (logP ~1.5 lower); improved aqueous solubility
Compound C₁₈H₁₉N₅SO₂ 369.44 Thieno[2,3-d]pyrimidine core, acetylated side chain Thieno-pyrimidine hybrid system Altered ring planarity; potential selectivity for distinct kinase domains
Compound C₃₀H₂₅F₂N₅O₃ 571.20 (M++1) Fluorinated chromen-4-one, pyrazolo[3,4-d]pyrimidine Fluorine substituents, chromenone moiety Enhanced metabolic stability; higher electronegativity for target binding

Substituent-Driven Property Modifications

(a) Aryl Acetamide Modifications
  • Target vs. : Replacing methoxy (-OCH₃) with methyl (-CH₃) on the phenylacetamide reduces polarity (ΔlogP ~+0.8) and decreases hydrogen-bonding capacity. This substitution may enhance blood-brain barrier penetration but reduce solubility in aqueous media .
  • : Fluorine atoms and chromenone systems introduce strong electronegativity and π-stacking capacity, favoring interactions with aromatic residues in enzyme active sites .
(b) Core Heterocycle Variations
  • Pyrido[3,2-d]pyrimidine (Target) vs. However, it may reduce planarity, affecting binding to flat hydrophobic pockets .

Biological Activity

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. It belongs to the class of pyrido[3,2-d]pyrimidine derivatives, which are recognized for their diverse biological activities including antimicrobial and anticancer properties. This article aims to provide a detailed examination of its biological activity based on available research.

  • Molecular Formula : C22H20ClN4O3
  • Molecular Weight : Approximately 450.9 g/mol
  • Structure : The compound features a pyrido[3,2-d]pyrimidine core with various functional groups that enhance its biological activity and solubility.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The presence of the 4-chlorobenzyl moiety is thought to contribute to this effect by enhancing membrane permeability and disrupting microbial cell walls.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of specific enzymes involved in biochemical pathways. For instance:

  • Acetylcholinesterase (AChE) Inhibition : Compounds structurally similar to this one have shown promising AChE inhibitory activity. Studies have indicated that certain pyrimidine derivatives can inhibit AChE with IC50 values in the micromolar range, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research into related pyrido[3,2-d]pyrimidines has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect its potency against biological targets. For example:

SubstituentBiological ActivityReference
4-ChlorobenzylEnhanced antimicrobial activity
2,5-DimethylphenylImproved enzyme inhibition

Study on AChE Inhibition

In a comparative study, several pyrimidine derivatives were synthesized and evaluated for their AChE inhibitory activity. The most active compound exhibited an IC50 value of approximately 90 µM against AChE while showing minimal inhibition against Butyrylcholinesterase (BuChE), highlighting the selectivity of these compounds .

Anticancer Research

Research involving similar compounds has indicated potential for inhibiting tumor growth in vitro. The mechanism often involves targeting specific signaling pathways associated with cancer cell survival and proliferation.

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